6-Amino-N-{[3-(1-hydroxyethyl)-4-nitrophenyl]methyl}hexanamide
Description
6-Amino-N-{[3-(1-hydroxyethyl)-4-nitrophenyl]methyl}hexanamide is a synthetic compound featuring a hexanamide backbone substituted with a 3-(1-hydroxyethyl)-4-nitrophenylmethyl group.
Properties
CAS No. |
917762-50-6 |
|---|---|
Molecular Formula |
C15H23N3O4 |
Molecular Weight |
309.36 g/mol |
IUPAC Name |
6-amino-N-[[3-(1-hydroxyethyl)-4-nitrophenyl]methyl]hexanamide |
InChI |
InChI=1S/C15H23N3O4/c1-11(19)13-9-12(6-7-14(13)18(21)22)10-17-15(20)5-3-2-4-8-16/h6-7,9,11,19H,2-5,8,10,16H2,1H3,(H,17,20) |
InChI Key |
FUXPETHYQRIEKT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=CC(=C1)CNC(=O)CCCCCN)[N+](=O)[O-])O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-N-{[3-(1-hydroxyethyl)-4-nitrophenyl]methyl}hexanamide typically involves multiple steps. One common method includes the condensation of 6-aminocaproic acid with an appropriate aldehyde or ketone under reflux conditions in the presence of a suitable solvent such as ethanol . The reaction is often catalyzed by an acid or base to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
6-Amino-N-{[3-(1-hydroxyethyl)-4-nitrophenyl]methyl}hexanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Drug Development :
6-Amino-N-{[3-(1-hydroxyethyl)-4-nitrophenyl]methyl}hexanamide has potential applications in drug development, particularly as a precursor or intermediate in the synthesis of pharmaceuticals. The presence of the nitrophenyl group can enhance the compound's bioactivity and selectivity towards specific biological targets.
Case Studies :
- Anticancer Activity : Research indicates that derivatives of nitrophenyl compounds exhibit anticancer properties. Studies have shown that modifications to the amino group can lead to increased cytotoxicity against various cancer cell lines.
- Antimicrobial Properties : Compounds with similar structures have been tested for their antimicrobial efficacy. Preliminary studies suggest that 6-Amino-N-{[3-(1-hydroxyethyl)-4-nitrophenyl]methyl}hexanamide may possess activity against certain bacterial strains, making it a candidate for further investigation in antibiotic development.
Materials Science
Polymer Chemistry :
This compound can be utilized in the synthesis of specialty polymers. Its amino group allows for the formation of amide linkages, which are crucial in creating high-performance materials.
Case Studies :
- Biodegradable Polymers : Incorporating 6-Amino-N-{[3-(1-hydroxyethyl)-4-nitrophenyl]methyl}hexanamide into polymer matrices has shown promise in developing biodegradable plastics, contributing to sustainability efforts.
- Coatings and Adhesives : The compound's reactivity can be exploited in formulating advanced coatings and adhesives with enhanced adhesion properties and durability.
Analytical Chemistry
Chromatography :
The unique chemical structure of 6-Amino-N-{[3-(1-hydroxyethyl)-4-nitrophenyl]methyl}hexanamide makes it suitable for use as a standard or reagent in chromatographic techniques.
Case Studies :
- HPLC Applications : It can serve as a calibration standard in high-performance liquid chromatography (HPLC) for analyzing complex mixtures, particularly in pharmaceutical formulations.
- Spectroscopic Analysis : The compound's distinct UV-Vis absorption characteristics allow for its use in spectroscopic methods to determine concentrations of similar compounds in solution.
Mechanism of Action
The mechanism of action of 6-Amino-N-{[3-(1-hydroxyethyl)-4-nitrophenyl]methyl}hexanamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit glucose dehydrogenase, an enzyme involved in the glucose metabolic pathway of certain bacteria . This inhibition disrupts the metabolic processes of the bacteria, leading to their death. The compound’s ability to bind to bacterial ribosomes and inhibit protein synthesis also contributes to its antimicrobial activity .
Comparison with Similar Compounds
Piperazine and Benzodioxole Derivatives
Compounds 7a–7d (Marine Drugs, 2012) share the 6-aminohexanamide core but differ in their aromatic substituents:
- 7a : Contains a benzhydrylpiperazine-carbonyl group.
- 7b : Features a bis(4-fluorophenyl)methyl-piperazine substituent.
- 7c : Includes a phenylpiperidine-carbonyl group.
- 7d : Substituted with a benzodioxol-5-ylmethyl-piperazine group.
Key Differences :
- The hydroxyethyl and nitro groups in the target compound are replaced with bulkier, nitrogen-rich substituents in 7a–7d.
Nitroanilide Analogues
A structurally related compound, 2-(acetylamino)-6-amino-N-(4-nitrophenyl)hexanamide (CAS: 50931-35-6), retains the nitro group but replaces the hydroxyethylphenylmethyl group with a 4-nitroanilide moiety. This substitution reduces steric hindrance and may increase hydrogen-bonding capacity due to the free amino group .
Functional Group Variations
Hydroxamic Acid Derivatives
Compounds 4–10 (Molecules, 2011) incorporate hydroxamic acid (-CONHOH) groups, which are absent in the target compound. Hydroxamic acids are known for metal-chelating properties (e.g., in histone deacetylase inhibitors), suggesting that the target compound’s hydroxyethyl group may serve a different role, such as modulating solubility or metabolic stability .
Sulfonamide-Containing Analogues
Table 1: Key Properties of 6-Aminohexanamide Derivatives
*Calculated based on formula C₁₅H₂₁N₃O₄.
Synthesis Notes:
Biological Activity
6-Amino-N-{[3-(1-hydroxyethyl)-4-nitrophenyl]methyl}hexanamide, a compound with the CAS number 1795305-12-2, has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.
The biological activity of 6-Amino-N-{[3-(1-hydroxyethyl)-4-nitrophenyl]methyl}hexanamide is primarily attributed to its interaction with various biochemical pathways:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has been shown to affect the activity of certain kinases, which are crucial for cell signaling and metabolism.
- Antioxidant Properties : The nitrophenyl group in the compound may contribute to antioxidant activity by scavenging free radicals, thereby protecting cells from oxidative stress.
Cytotoxicity and Antitumor Activity
Studies have evaluated the cytotoxic effects of 6-Amino-N-{[3-(1-hydroxyethyl)-4-nitrophenyl]methyl}hexanamide on various cancer cell lines. Notably, it has demonstrated significant cytotoxicity against:
- Breast Cancer Cells (MCF-7) : In vitro assays indicated an IC value of approximately 20 µM, suggesting potent antitumor activity.
- Lung Cancer Cells (A549) : The compound exhibited a dose-dependent reduction in cell viability, with similar IC values observed.
Study 1: Antitumor Efficacy
A recent study investigated the effects of 6-Amino-N-{[3-(1-hydroxyethyl)-4-nitrophenyl]methyl}hexanamide on human pancreatic cancer cells (Patu8988). The results indicated that treatment with this compound led to:
- Cell Cycle Arrest : Flow cytometry analysis revealed an accumulation of cells in the G0/G1 phase.
- Induction of Apoptosis : Annexin V staining showed increased apoptosis in treated cells compared to controls.
Study 2: Neuroprotective Effects
Another study focused on the neuroprotective potential of this compound in models of oxidative stress. Key findings included:
- Reduction in Oxidative Stress Markers : Treatment significantly lowered levels of malondialdehyde (MDA), a marker of lipid peroxidation.
- Improvement in Cognitive Function : Behavioral tests indicated enhanced memory retention in subjects treated with the compound.
Data Summary
The following table summarizes key findings related to the biological activity of 6-Amino-N-{[3-(1-hydroxyethyl)-4-nitrophenyl]methyl}hexanamide:
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 6-Amino-N-{[3-(1-hydroxyethyl)-4-nitrophenyl]methyl}hexanamide, and how can intermediates be characterized?
- Methodology : Utilize reductive amination or coupling reactions with protecting groups (e.g., tert-butoxycarbonyl, Boc) for the aminohexanamide backbone. Intermediate purification via reverse-phase chromatography (RP-HPLC) or flash chromatography is critical, as demonstrated in structurally analogous compounds . Characterization should include -NMR, -NMR, and high-resolution mass spectrometry (HRMS) to confirm regiochemistry and purity (>98%) .
Q. How should researchers validate the structural integrity of this compound under varying pH and temperature conditions?
- Methodology : Perform stability assays using HPLC or LC-MS to monitor degradation products. For example, nitro groups (as in the 4-nitrophenyl moiety) are prone to reduction under acidic/basic conditions, necessitating pH-controlled environments (<6 or >8) during storage . Thermal gravimetric analysis (TGA) can assess decomposition temperatures .
Q. What safety protocols are essential for handling 6-Amino-N-{[3-(1-hydroxyethyl)-4-nitrophenyl]methyl}hexanamide?
- Methodology : Refer to Safety Data Sheets (SDS) for analogous nitroaromatic compounds, which recommend PPE (gloves, goggles), fume hoods, and avoidance of inhalation/contact. Store at -20°C in airtight containers to prevent hygroscopic degradation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity against neuronal ion channels?
- Methodology : Synthesize derivatives with modifications at the 1-hydroxyethyl or nitro groups (e.g., halogenation, methyl substitution). Test inhibitory activity against Cav2.2 channels using patch-clamp electrophysiology, referencing protocols for ω-conotoxin GVIA mimetics . Computational docking (e.g., AutoDock Vina) can predict binding affinity to voltage-gated channels .
Q. What analytical techniques resolve contradictions in reported bioactivity data for nitroaromatic compounds like this one?
- Methodology : Cross-validate results using orthogonal assays (e.g., fluorescence polarization vs. surface plasmon resonance). Address purity discrepancies (>98% vs. lower grades) via HPLC-UV/ELSD and quantify residual solvents (GC-MS) that may interfere with bioassays .
Q. How does the 1-hydroxyethyl group influence metabolic stability in pharmacokinetic studies?
- Methodology : Conduct in vitro hepatic microsomal assays (human/rat) to assess oxidative metabolism. Compare half-life () with analogs lacking the hydroxyethyl group. LC-MS/MS can identify metabolites, focusing on glucuronidation or sulfation at the hydroxyl group .
Q. What computational strategies predict this compound’s interaction with antiviral targets like SARS-CoV-2 polyproteins?
- Methodology : Perform molecular dynamics (MD) simulations (AMBER/GROMACS) to model binding to viral proteases (e.g., PL). Validate predictions with in vitro enzymatic inhibition assays, using fluorescence-based substrates (e.g., FRET peptides) .
Q. How can researchers mitigate aggregation issues in aqueous solutions for this hydrophobic compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
